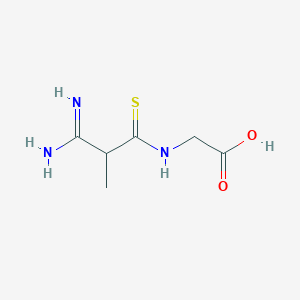

N-(2-Amidinothiopropionyl)glycine

Description

N-(2-Amidinothiopropionyl)glycine is a synthetic glycine derivative featuring a thiopropionyl backbone substituted with an amidino group (-C(NH)NH₂). This compound combines the structural motifs of thiol-containing molecules (e.g., Tiopronin) and amidino-functionalized agents, which are known for their strong electrostatic interactions and basicity.

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-[(3-amino-3-imino-2-methylpropanethioyl)amino]acetic acid |

InChI |

InChI=1S/C6H11N3O2S/c1-3(5(7)8)6(12)9-2-4(10)11/h3H,2H2,1H3,(H3,7,8)(H,9,12)(H,10,11) |

InChI Key |

QENJLXATANVWMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=N)N)C(=S)NCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Mercaptopropionyl)glycine (Tiopronin)

Tiopronin, a well-studied thiol-containing glycine derivative, is used clinically as a mucolytic agent and to prevent cystine stone formation. Unlike N-(2-Amidinothiopropionyl)glycine, Tiopronin lacks the amidino group, resulting in distinct physicochemical properties:

The amidino group in this compound may enhance binding to anionic substrates, such as phosphate groups in kinases, compared to Tiopronin’s thiol-mediated redox activity .

N-(4-Aminobutyl)glycine (Nab)

Nab, a peptoid monomer, shares a glycine backbone but substitutes the amidino-thiopropionyl group with a 4-aminobutyl chain. Studies show that Nab accelerates step velocities (v/v₀ = 1.8) in crystallization processes due to moderate hydrophobic interactions, whereas the amidino-thio derivative’s rigid, charged structure might prioritize electrostatic binding over kinetic effects .

N-(p-Chlorobenzyl)glycine (Npcb)

Npcb, a benzyl-substituted glycine, exhibits strong hydrophobicity (HPLC t = 18.2 min) and high step velocity (v/v₀ = 2.5) in crystal growth assays . In contrast, this compound’s polar amidino group would likely reduce hydrophobicity, shifting its mechanism from steric hindrance to charge-based interactions.

Limitations and Data Gaps

Current evidence lacks direct experimental data on this compound. Comparisons are extrapolated from structural analogs like Tiopronin and peptoid monomers. Further studies are needed to validate its pharmacokinetics and binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.